molecular formula C18H19N5O3S B12149437 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)ace tamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)ace tamide

Cat. No.: B12149437
M. Wt: 385.4 g/mol
InChI Key: VJDQJJWZOQNHKA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-methoxyphenyl substituent at position 5 of the triazole ring and an amino group at position 2. The thioether linkage (-S-) connects the triazole core to an acetamide group, which is further substituted with a 2-methoxyphenyl moiety at the nitrogen atom.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O3S/c1-25-13-7-5-6-12(10-13)17-21-22-18(23(17)19)27-11-16(24)20-14-8-3-4-9-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

VJDQJJWZOQNHKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. This step often involves the use of hydrazine derivatives and carboxylic acids.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with the triazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the methoxy groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, demethylated products.

    Substitution: Amino-substituted derivatives, thiol-substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It may also have potential as an anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. It may also interact with fungal cell membranes, disrupting their integrity.

    Pathways Involved: In cancer cells, the compound may inhibit specific signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis (programmed cell death). It may also modulate inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their reported biological activities, highlighting key substituent variations and pharmacological outcomes:

Compound Substituent on Triazole (Position 5) Acetamide Group Reported Biological Activity Reference
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide (Original Compound) 3-Methoxyphenyl N-(2-methoxyphenyl) Not explicitly stated in evidence; inferred anti-inflammatory potential from structural analogs.
2-[4-amino-5-(trifluoromethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide Trifluoromethyl N-(2-methoxyphenyl) No activity data provided; electron-withdrawing CF₃ group may alter binding affinity.
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide 2-Chlorophenyl N-(3-methoxyphenyl) Anti-inflammatory activity (formalin edema model); comparable to diclofenac.
2-[4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)acetamide (AS111) 2-Pyridyl N-(3-methylphenyl) 1.28× more potent than diclofenac sodium in anti-inflammatory assays.
2-[4-amino-5-(furan-2-yl)(1,2,4-triazol-3-ylthio)]-N-(aryl)acetamide derivatives Furan-2-yl N-(aryl) Anti-exudative activity at 10 mg/kg; comparable to diclofenac.
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl N-(4-phenoxyphenyl) No activity data; bulky substituents may affect bioavailability.
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 3-Methylphenyl N-(5-chloro-2-methylphenyl) No activity data; chloro and methyl groups may enhance lipophilicity.

Key Structural and Pharmacological Insights:

Substituent Electronic Effects :

  • Electron-donating groups (e.g., methoxy, methyl) on the triazole or acetamide moieties may improve solubility and hydrogen-bonding interactions .
  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) could enhance target-binding affinity but reduce solubility .

Positional Effects :

  • The 2-pyridyl substituent (AS111) demonstrated superior anti-inflammatory activity, likely due to enhanced π-π stacking or hydrogen bonding with biological targets .
  • 3-Methoxyphenyl and 2-chlorophenyl analogs showed divergent activities, suggesting substituent position critically impacts efficacy .

Anti-Inflammatory vs. Anti-Exudative Activity :

  • Pyridyl and furanyl derivatives exhibited significant anti-inflammatory and anti-exudative effects, respectively, highlighting the role of heterocyclic substituents in modulating activity .

Synthetic Accessibility: Many analogs were synthesized via nucleophilic substitution of 4-amino-5-substituted-1,2,4-triazole-3-thiones with chloroacetamides under basic conditions (e.g., KOH in ethanol) .

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a nucleophilic substitution reaction. The reaction conditions often include the use of various alkylating agents and thiols to facilitate the introduction of the triazole moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Triazole AA54912.5HDAC inhibition
Triazole BMCF-78.0Topoisomerase II inhibition

Antimicrobial Activity

Triazole derivatives, including our target compound, have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is crucial for this activity as it enhances interaction with microbial enzymes.

Anti-inflammatory Activity

Research indicates that compounds with a similar structure can modulate inflammatory pathways. Specifically, they may inhibit the MAPK/NF-κB signaling pathways, which are critical in inflammatory responses.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their anticancer properties. The compound demonstrated potent activity against breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics.
  • Antimicrobial Evaluation : In another study, triazole derivatives were tested against a panel of bacterial strains, showing effective inhibition at low concentrations. The results suggested that structural modifications could enhance their antimicrobial efficacy.

The biological activity of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in microbial cells, leading to cell death.
  • Signal Transduction Interference : By affecting key signaling pathways like NF-κB, it can reduce inflammation and tumor growth.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with cyclization to form the 1,2,4-triazole core, followed by nucleophilic substitution to introduce the thioether linkage. Key steps include:

  • Cyclization of thiocarbazide derivatives under basic conditions (e.g., KOH/ethanol) to form the triazole ring .
  • Reaction of the triazole-3-thiol intermediate with chloroacetamide derivatives in refluxing ethanol to form the thioether bond .
  • Final purification via recrystallization (ethanol/water) or column chromatography . Critical parameters include pH control during cyclization and solvent choice (e.g., DMF for polar intermediates) .

Q. How is the compound characterized for purity and structural confirmation?

Methodological characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 identify protons (e.g., triazole protons at δ 8.5–9.0 ppm) and carbons, confirming substituent integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Resolves 3D conformation, particularly for regiochemical confirmation of triazole substituents .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological screenings are conducted for this compound?

Primary assays focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory activity : Inhibition of COX-2 enzyme in vitro using ELISA kits .

Q. How do researchers analyze the compound’s stability under varying conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Degradation profiles at 25–300°C to assess thermal stability .
  • Hydrolysis tests : Exposure to acidic (HCl) or basic (NaOH) conditions at 37°C, monitored by HPLC for decomposition products .
  • Photostability : UV-Vis spectroscopy under controlled light exposure to detect photodegradation .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : AutoDock/Vina software models interactions with targets (e.g., EGFR kinase, COX-2 active sites) using PDB structures .
  • QSAR models : Linear regression analysis correlates substituent electronic parameters (Hammett constants) with bioactivity .
  • ADMET prediction : SwissADME or pkCSM tools evaluate solubility, permeability, and toxicity profiles .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
  • Temperature control : Reflux at 80–90°C for triazole cyclization minimizes side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) with higher yields .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from structural analogs or assay conditions. Approaches include:

  • Structural comparison : Systematic variation of substituents (e.g., 3-methoxyphenyl vs. 2-chlorophenyl) to isolate activity trends .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Statistical aggregation of published IC50_{50} values to identify outliers .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

SAR studies employ:

  • Analog synthesis : Systematic substitution of the triazole (position 4/5) and acetamide aryl groups .
  • Biological profiling : Parallel testing of analogs in enzyme inhibition and cell viability assays .
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity .

Example SAR Table :

Substituent (R1/R2)Bioactivity (IC50_{50}, μM)Key Finding
3-MeO-C6_6H4_4/2-MeO-C6_6H4_412.5 (MCF-7)Optimal balance of lipophilicity and H-bonding
2-Cl-C6_6H4_4/2,4-diMe-C6_6H3_328.7 (MCF-7)Reduced activity due to steric hindrance

Q. How is computational modeling integrated with experimental data for mechanistic insights?

  • MD simulations : GROMACS simulations (100 ns) analyze target-ligand binding stability (e.g., triazole interaction with ATP-binding pockets) .
  • Free-energy calculations : MM-PBSA/GBSA quantify binding affinities, validated by SPR or ITC .
  • Quantum mechanics (QM) : Gaussian09 calculates frontier molecular orbitals to predict reactive sites .

Q. What strategies improve selectivity for biological targets?

  • Proteomic profiling : Chemoproteomics identifies off-target interactions using affinity-based pull-down assays .
  • Selective functionalization : Introducing electron-withdrawing groups (e.g., -CF3_3) reduces off-target kinase binding .
  • Prodrug design : Masking the thioether group with enzymatically cleavable linkers enhances tissue specificity .

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